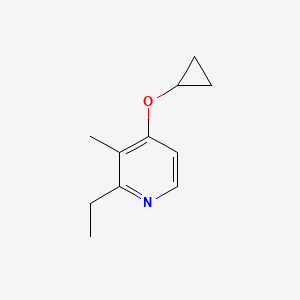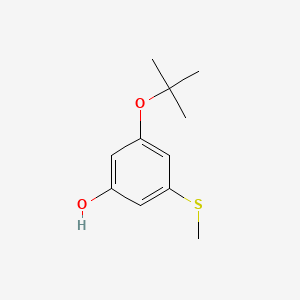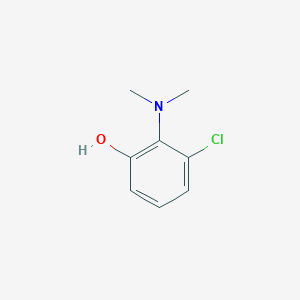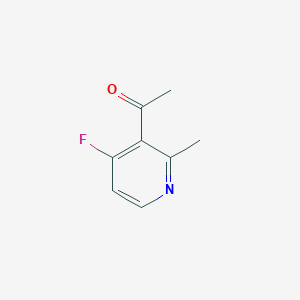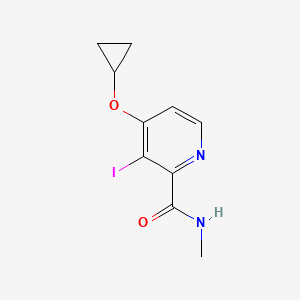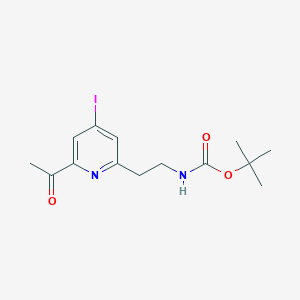
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C14H19IN2O3 and a molecular weight of 390.22 g/mol . This compound is notable for its unique structure, which includes a tert-butyl group, an acetyl group, and an iodopyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate typically involves multiple steps, including the protection of functional groups, iodination, and carbamate formation. One common synthetic route includes:
Protection of the amine group: The starting material, 2-(6-acetyl-4-pyridinyl)ethylamine, is reacted with tert-butyl chloroformate to protect the amine group, forming the tert-butyl carbamate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyridine moiety can form halogen bonds with target proteins, while the carbamate group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: can be compared with other similar compounds, such as:
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar tert-butyl carbamate structure but lacks the iodopyridine moiety, resulting in different chemical and biological properties.
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate: This compound contains a more complex structure with additional functional groups, leading to different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H19IN2O3 |
|---|---|
Poids moléculaire |
390.22 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-acetyl-4-iodopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19IN2O3/c1-9(18)12-8-10(15)7-11(17-12)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19) |
Clé InChI |
XHJKKYCZPONMHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


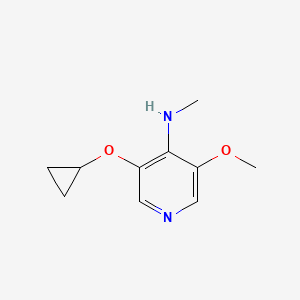
![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
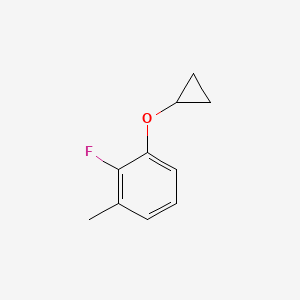
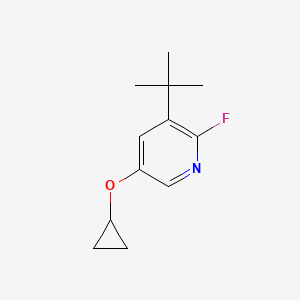
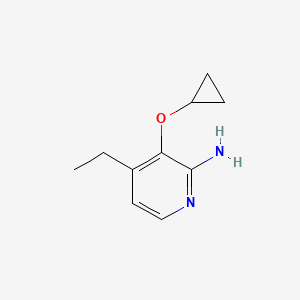
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
